2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a pyridinyl group, and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process. One common method involves the condensation of barbituric acid with aldehydes and anilines in a three-component one-pot reaction . This reaction is facilitated by the use of various catalysts and solvents, such as DABCO (1,4-diazabicyclo[2.2.2]octane) and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity. The use of commercially available starting materials and scalable reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating significant activity against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its antitumor effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interact with DNA and proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Quinoline Derivatives: Compounds like quinoline and its derivatives have similar structural features and are known for their antimalarial and antimicrobial properties.
Uniqueness
2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its combination of a benzylsulfanyl group and a pyridinyl group, which contribute to its distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N4O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H24N4O2S/c1-25(2)12-17-20(18(30)13-25)19(16-8-10-26-11-9-16)21-22(27-17)28-24(29-23(21)31)32-14-15-6-4-3-5-7-15/h3-11,19H,12-14H2,1-2H3,(H2,27,28,29,31) |
InChI Key |
RYBNXJIXLMVAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=NC=C5)C(=O)C1)C |
Origin of Product |
United States |
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